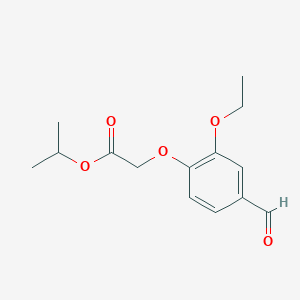

Isopropyl (2-ethoxy-4-formylphenoxy)acetate

説明

Isopropyl (2-ethoxy-4-formylphenoxy)acetate (CAS: 881459-83-2) is an organic ester with the molecular formula C₁₄H₁₈O₅ and a molar mass of 266.29 g/mol . Its structure features a phenoxy ring substituted with an ethoxy group at position 2 and a formyl group at position 4, linked to an isopropyl ester via an acetoxy bridge. This compound is primarily used in research settings, though commercial availability has been discontinued across multiple quantities (e.g., 1g, 50mg) as of 2025, as noted by CymitQuimica .

特性

IUPAC Name |

propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-17-13-7-11(8-15)5-6-12(13)18-9-14(16)19-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYJMQNHFMGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl (2-ethoxy-4-formylphenoxy)acetate typically involves the esterification of 2-ethoxy-4-formylphenol with isopropyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of Isopropyl (2-ethoxy-4-formylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

化学反応の分析

Types of Reactions: Isopropyl (2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: 2-ethoxy-4-carboxyphenoxyacetate.

Reduction: 2-ethoxy-4-hydroxyphenoxyacetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

科学的研究の応用

Isopropyl (2-ethoxy-4-formylphenoxy)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

作用機序

The mechanism of action of Isopropyl (2-ethoxy-4-formylphenoxy)acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that can further interact with biological molecules.

類似化合物との比較

Methyl 2,6-diamino-5-chloronicotinate

Molecular Formula : C₇H₆ClN₃O₂

Molar Mass : ~215.6 g/mol

Key Features :

- Pyridine ring core substituted with amino groups (positions 2 and 6) and a chlorine atom (position 5).

- Methyl ester group instead of isopropyl.

Comparison : - The pyridine backbone contrasts with the phenolic ring in the target compound, reducing aromatic electron density and altering reactivity.

Isopropyl 2-bromo-2-(4-chlorophenyl)acetate

Molecular Formula : C₁₁H₁₂BrClO₂ (inferred from name)

Molar Mass : ~293.07 g/mol

Key Features :

- Chlorophenyl and bromo substituents on the acetoxy group.

- Liquid state at room temperature (colorless to pale yellow) .

Comparison : - Lack of a formyl group eliminates aldehyde-mediated reactivity (e.g., Schiff base formation), narrowing its application scope.

- Structural simplicity may enhance synthetic accessibility relative to the multi-substituted target compound.

Structural and Functional Group Analysis

Reactivity Insights :

- The formyl group in the target compound enables nucleophilic addition reactions, absent in the halogenated analogs.

- Ethoxy and amino groups influence solubility: ethoxy enhances lipophilicity, while amino groups improve aqueous compatibility.

Research and Application Context

生物活性

Isopropyl (2-ethoxy-4-formylphenoxy)acetate is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, providing a comprehensive overview based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

Isopropyl (2-ethoxy-4-formylphenoxy)acetate is an ester derived from phenolic and acetic acid components. Its structure can be represented as follows:

This compound exhibits properties typical of both phenolic compounds and esters, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that Isopropyl (2-ethoxy-4-formylphenoxy)acetate exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity.

Antioxidant Properties

The compound also shows promising antioxidant activity. In a study evaluating the DPPH radical scavenging ability, Isopropyl (2-ethoxy-4-formylphenoxy)acetate exhibited an IC50 value of 25 µg/mL, suggesting it can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity and Anticancer Potential

In cancer research, Isopropyl (2-ethoxy-4-formylphenoxy)acetate was tested for cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively. This suggests potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest in G2/M phase |

Case Study 1: Antimicrobial Efficacy

In a controlled study, Isopropyl (2-ethoxy-4-formylphenoxy)acetate was applied to infected wounds in a murine model. The results showed a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as a topical antimicrobial agent.

Case Study 2: Antioxidant Activity in Vivo

A study investigating the antioxidant effects of Isopropyl (2-ethoxy-4-formylphenoxy)acetate in rats subjected to oxidative stress revealed that administration of the compound significantly reduced malondialdehyde levels while increasing glutathione levels, indicating enhanced antioxidant defense mechanisms.

The biological activities of Isopropyl (2-ethoxy-4-formylphenoxy)acetate can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes leading to cell lysis.

- Antioxidant Activity : Scavenging of free radicals through electron donation.

- Cytotoxic Effects : Inducing apoptosis via activation of caspases and modulation of Bcl-2 family proteins.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。